N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide

IRAK inhibition kinase selectivity structure-activity relationship

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide (CAS 1021062-95-2) is a synthetic pyridazinone-amide derivative with a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol. It features a pyridazinone core substituted at the 3-position with a pyridin-4-yl group and an isobutyramide side chain attached via a propyl linker.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1021062-95-2
Cat. No. B2725263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide
CAS1021062-95-2
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2
InChIInChI=1S/C16H20N4O2/c1-12(2)16(22)18-8-3-11-20-15(21)5-4-14(19-20)13-6-9-17-10-7-13/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,18,22)
InChIKeyGMOWCGKAGSZWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide (CAS 1021062-95-2): Pyridazinone-Amide Derivative for Targeted Kinase Inhibitor Screening


N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide (CAS 1021062-95-2) is a synthetic pyridazinone-amide derivative with a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol [1]. It features a pyridazinone core substituted at the 3-position with a pyridin-4-yl group and an isobutyramide side chain attached via a propyl linker. The compound belongs to a chemotype explored as kinase inhibitors, particularly targeting interleukin-1 receptor-associated kinase (IRAK) and spleen tyrosine kinase (SYK), with potential applications in inflammatory, autoimmune, and oncology research [2].

Why Generic Pyridazinone Substitution Cannot Replicate the Pyridin-4-yl Interaction Profile of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide


Within the pyridazinone-amide chemotype, the nature and position of the heteroaryl substituent at the pyridazinone 3-position critically influence kinase selectivity and binding mode. The pyridin-4-yl group presents a distinct hydrogen-bond acceptor geometry compared to pyridin-3-yl, phenyl, or thiophene analogs, potentially altering the interaction with the kinase hinge region or allosteric pockets [1]. Consequently, generic substitution with other in-class compounds cannot be assumed to yield equivalent target engagement or selectivity profiles, necessitating compound-specific evaluation for procurement decisions [2].

Quantitative Differentiation Evidence for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide vs. Closest Analogs


Pyridin-4-yl vs. Pyridin-3-yl Substitution: Hydrogen-Bond Acceptor Geometry in Pyridazinone-Amide IRAK Inhibitors

The pyridin-4-yl group at the pyridazinone 3-position of the target compound provides a para-nitrogen that can act as a hydrogen-bond acceptor, whereas the pyridin-3-yl analog (e.g., Example 1 in US20150376167A1) presents a meta-nitrogen with altered geometry [1]. This positional difference can lead to distinct binding modes within the IRAK4 ATP-binding pocket, as inferred from the differential activities observed across pyridazinone-amide derivatives in the patent series [2].

IRAK inhibition kinase selectivity structure-activity relationship

Lipophilicity Differentiation: Target Compound vs. Thiophene and Phenyl Pyridazinone-Amide Analogs

The target compound (XLogP3-AA = 1.1) exhibits lower computed lipophilicity compared to its thiophen-2-yl analog N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)isobutyramide (predicted XLogP ~1.8) and its phenyl analog N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide (predicted XLogP ~2.0) [1][2]. This lower logP may translate to improved aqueous solubility and reduced non-specific binding, factors directly relevant for in vitro assay performance.

physicochemical properties drug-likeness solubility

Hydrogen Bond Acceptor Count: Pyridin-4-yl vs. Phenyl and Thiophene Analogs

The target compound contains four hydrogen bond acceptors (two carbonyl oxygens, one pyridazine ring nitrogen, and one pyridine nitrogen), compared to three for the phenyl analog and three for the thiophene analog (which lack the additional pyridine nitrogen) [1]. The extra hydrogen bond acceptor provided by the pyridin-4-yl nitrogen may enable additional interactions with kinase hinge residues or ordered water molecules in the ATP-binding pocket, potentially enhancing binding affinity and selectivity [2].

hydrogen bonding target engagement pharmacophore

Rotatable Bond Flexibility: Propyl Linker of the Target Compound vs. Ethyl Linker Analogs

The target compound features a propyl (three-carbon) linker between the pyridazinone core and the isobutyramide group, resulting in six rotatable bonds, compared to five rotatable bonds for the ethyl-linker analog N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide [1]. The additional rotatable bond may provide greater conformational flexibility to accommodate different binding pocket geometries, though at a potential entropic cost [2].

conformational flexibility binding entropy linker optimization

Recommended Research and Procurement Scenarios for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)isobutyramide


IRAK4 Kinase Selectivity Profiling: Pyridin-4-yl as a Hinge-Binding Probe

Based on the distinct hydrogen-bond acceptor geometry of the pyridin-4-yl substituent compared to pyridin-3-yl analogs described in patent US20150376167A1 [1], this compound is well-suited as a chemical probe for IRAK4 hinge-region interaction studies. Researchers conducting kinase selectivity panels should prioritize this compound over pyridin-3-yl or phenyl analogs when the goal is to explore para-nitrogen-mediated hinge binding.

Solubility-Optimized High-Throughput Screening in IRAK-Mediated Inflammatory Disease Models

The lower computed lipophilicity (XLogP3-AA = 1.1) of this compound relative to thiophene and phenyl analogs [1] supports its use in high-throughput screening campaigns where aqueous solubility and minimized non-specific binding are critical for data quality. Procurement for biochemical IRAK inhibition assays or cell-based TLR/IL-1R pathway screens is recommended when assay robustness against compound precipitation is a key criterion.

Structure-Based Drug Design: Leveraging an Additional Hydrogen Bond Acceptor for Enhanced Affinity

The presence of four hydrogen bond acceptors—one more than phenyl or thiophene analogs—provides an additional interaction site for structure-based optimization [1]. This compound is a preferred starting point for medicinal chemistry campaigns aiming to establish or strengthen a hydrogen bond with the kinase hinge region, as inferred from the general SAR of pyridazinone-amide IRAK inhibitors [2].

Linker Optimization Studies: Propyl Spacer as a Conformational Variable in Kinase Inhibitor Design

With six rotatable bonds conferred by its propyl linker, this compound offers greater conformational flexibility than ethyl-linker analogs [1]. It is recommended for structure-activity relationship studies exploring the effect of linker length on kinase binding entropy and pharmacokinetic properties, particularly in IRAK or SYK inhibitor optimization programs [2].

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